molecular formula C21H24N4OS B3201220 2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1019102-87-4

2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B3201220
CAS No.: 1019102-87-4
M. Wt: 380.5 g/mol
InChI Key: HILGUUDKBMXOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide (CAS 1019102-87-4) is a heterocyclic acetamide derivative with a molecular weight of 380.5 g/mol and the molecular formula C21H24N4OS . This compound features a complex structure built around a pyrazole core, which is substituted with a 3-methyl group, a 4-(p-tolyl)thiazol-2-yl moiety, and a 2-cyclopentylacetamide side chain . This specific architecture makes it a compound of significant interest in medicinal chemistry and pharmacology. Extensive research into this compound and its structural analogs has revealed promising biological activities. It demonstrates potent anticancer properties, with studies showing that similar thiazole derivatives exhibit cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF7), colon cancer (HT29), and non-small cell lung cancer (NCI-H522), reporting IC50 values ranging from 0.06 µM to 2.5 µM . The compound also possesses notable antimicrobial potential, particularly against Mycobacterium tuberculosis , with related derivatives achieving IC50 values between 1.35 µM and 2.18 µM . Furthermore, its profile includes activity as a monoamine oxidase (MAO) inhibitor . Inhibiting MAO isoforms is a crucial mechanism for treating neurological disorders, as these enzymes are involved in the metabolism of neurotransmitters, suggesting potential applications in the development of therapies for depression and other neurodegenerative conditions . The synthesis of this compound typically involves multi-step organic reactions, often starting from thiazole and pyrazole derivatives. The process generally includes the formation of the thiazole ring, followed by the sequential introduction of the cyclopentyl and acetamide functionalities . Structure-Activity Relationship (SAR) studies indicate that the thiazole ring is essential for its anticancer and antimicrobial activity, while the cyclopentyl group contributes to hydrophobic interactions with biological targets. The acetamide functionality influences the molecule's solubility and bioavailability, and electron-donating groups on the aromatic rings have been correlated with enhanced potency . This compound is intended for research applications only and is not approved for human or veterinary use.

Properties

IUPAC Name

2-cyclopentyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-14-7-9-17(10-8-14)18-13-27-21(22-18)25-19(11-15(2)24-25)23-20(26)12-16-5-3-4-6-16/h7-11,13,16H,3-6,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGUUDKBMXOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from thiazole and pyrazole derivatives. The process often includes the formation of the thiazole ring followed by the introduction of cyclopentyl and acetamide functionalities. The compound's molecular formula is C23H22N4OSC_{23}H_{22}N_{4}OS, with a molecular weight of approximately 402.5 g/mol .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, compounds with similar structural motifs have shown promising results against various cancer cell lines. For instance, derivatives containing thiazole moieties have demonstrated cytotoxic effects against breast cancer (MCF7), colon cancer (HT29), and non-small cell lung cancer (NCI-H522) with IC50 values ranging from 0.06 µM to 2.5 µM . The presence of electron-donating groups in the aromatic rings has been correlated with enhanced activity.

Antimicrobial Properties

The compound's thiazole and pyrazole components suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against Mycobacterium tuberculosis, with some derivatives achieving IC50 values between 1.35 µM to 2.18 µM . The structure of the compound allows for interactions that inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapies.

Monoamine Oxidase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit monoamine oxidase (MAO) isoforms, which are crucial in the metabolism of neurotransmitters. Inhibitors of MAO can have implications in treating depression and other neurological disorders . The synthesized derivatives showed varying degrees of inhibitory potency, suggesting that modifications to the thiazole or pyrazole rings could enhance efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

Structural Feature Effect on Activity
Thiazole Ring Essential for anticancer and antimicrobial activity
Cyclopentyl Group Contributes to hydrophobic interactions
Acetamide Functionality Influences solubility and bioavailability
Substituents on Aromatic Rings Modulate potency; electron-donating groups enhance activity

Case Studies

Several studies have highlighted the promising biological activities associated with compounds similar to this compound:

  • Anticancer Study : A study reported that thiazole-based compounds exhibited significant cytotoxicity against multiple cancer cell lines, correlating structural modifications with increased potency .
  • Antimicrobial Evaluation : Research focused on pyrazole derivatives indicated notable activity against Mycobacterium tuberculosis, emphasizing the importance of structural diversity for enhanced efficacy .
  • MAO Inhibition : Compounds structurally related to the target compound were evaluated for MAO inhibition, revealing potential therapeutic applications in neuropharmacology .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C23H22N4OS
  • Molecular Weight : 410.6 g/mol
  • Structural Features : Contains cyclopentyl, thiazole, and pyrazole rings, contributing to its biological activity.

Inhibition of Monoamine Oxidase (MAO)

Research indicates that derivatives of compounds similar to 2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide exhibit significant inhibitory activity against MAO isoforms. For example, studies have shown that certain derivatives can match or exceed the inhibitory potency of standard MAO inhibitors like moclobemide. The IC50 values for these compounds ranged from 0.36 µM to 7.09 µM, indicating strong potential for treating mood disorders and neurodegenerative diseases associated with MAO activity .

Anticancer Activity

The compound's structural features may also impart anticancer properties. Compounds with similar thiazole and pyrazole structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Neuropharmacological Effects

In a study evaluating the effects of thiazole-containing compounds on neurotransmitter systems, derivatives showed promise in enhancing serotonin levels, which could be beneficial for treating depression and anxiety disorders. The results highlighted the potential role of such compounds in developing new antidepressants .

Case Study 2: Cancer Cell Line Studies

A series of experiments involving various cancer cell lines demonstrated that compounds structurally related to this compound exhibited cytotoxic effects through apoptosis induction. The mechanism was linked to the activation of caspases and subsequent DNA fragmentation, suggesting a pathway for therapeutic development against specific cancer types .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique features include the cyclopentyl group on the acetamide and the 4-(p-tolyl)thiazol-2-yl substituent on the pyrazole. These groups distinguish it from related compounds, as shown below:

Table 1: Structural and Functional Group Comparisons
Compound Name/Structure Key Substituents Notable Features
Target Compound Cyclopentyl (acetamide), 4-(p-tolyl)thiazol-2-yl (pyrazole) Bulky cyclopentyl group; thiazole-p-tolyl hybrid for potential π-π interactions
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chloro (acetamide), 4-chlorophenyl, cyano (pyrazole) Electrophilic chloro groups; linked to Fipronil derivatives (insecticidal)
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide Chloro, p-tolyl, cyano, carboxamide (pyrazole) Carboxamide backbone; dual p-tolyl groups for enhanced lipophilicity
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide Cyano, benzimidazole, methylthio (pyrazole) Benzimidazole for receptor binding; methylthio for metabolic stability
2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride Chloro (acetamide), 4-methylphenyl (pyrazole), hydrochloride salt Hydrochloride salt for improved aqueous solubility

Q & A

Q. How is regioselectivity controlled during heterocyclic ring formation?

  • Methodological Answer : Regioselective thiazole synthesis is achieved via thiourea cyclization under acidic conditions. Substituent effects (e.g., steric bulk of cyclopentyl groups) direct ring closure to the 2-position. Computational modeling (e.g., Fukui indices) identifies nucleophilic/electrophilic sites, validated by NMR reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.